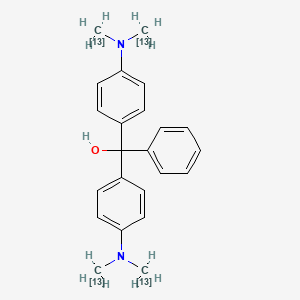
Solvent Green 1-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Green 1-13C4 is a stable isotope-labeled compound used primarily in analytical and research applications. It is a derivative of Solvent Green 1, with four carbon atoms replaced by their 13C isotopes. This labeling allows for precise tracking and analysis in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Green 1-13C4 typically involves the incorporation of 13C-labeled carbon atoms into the molecular structure of Solvent Green 1. This can be achieved through various synthetic routes, including:
Grignard Reaction: Utilizing 13C-labeled methyl magnesium bromide to introduce the labeled carbon atoms.
Friedel-Crafts Alkylation: Employing 13C-labeled alkyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods, with stringent control over reaction conditions to ensure high purity and yield. The process typically includes:
Reaction Optimization: Fine-tuning temperature, pressure, and catalyst concentration.
Purification: Using techniques such as chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Solvent Green 1-13C4 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Solvent Green 1-13C4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic labeling to study biological pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in quality control and safety testing of products.
Mechanism of Action
The mechanism of action of Solvent Green 1-13C4 involves its interaction with specific molecular targets, allowing for precise tracking and analysis. The labeled carbon atoms enable researchers to follow the compound’s pathway through various reactions and processes, providing valuable insights into reaction mechanisms and biological pathways.
Comparison with Similar Compounds
Similar Compounds
Solvent Green 1: The non-labeled version of Solvent Green 1-13C4.
Solvent Green 3: Another green solvent used in similar applications but with a different molecular structure.
Solvent Yellow 1: A yellow solvent with similar properties but different applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies requiring high accuracy and specificity.
Properties
Molecular Formula |
C23H26N2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
bis[4-[di((113C)methyl)amino]phenyl]-phenylmethanol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3/i1+1,2+1,3+1,4+1 |
InChI Key |
LXHOGENDFZKPSF-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N([13CH3])[13CH3])O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















